2,6-Di-tert-amyl-4-cresol
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Overview
Description
. It is a phenolic antioxidant widely used in various industrial applications due to its ability to inhibit oxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-amyl-4-cresol typically involves the alkylation of p-cresol (4-methylphenol) with tert-amyl alcohol (2-methyl-2-butanol) in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds as follows: [ \text{CH}_3(\text{C}_6\text{H}_4)\text{OH} + 2 \text{CH}_2=\text{C}(\text{CH}_3)_2 \rightarrow (\text{CH}_3)_2\text{C}(\text{CH}_3)_2\text{C}_6\text{H}_2\text{OH} ]
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors where p-cresol and tert-amyl alcohol are mixed and passed through a catalyst bed under controlled temperature and pressure conditions . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-amyl-4-cresol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding phenols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,6-Di-tert-amyl-4-cresol has a wide range of applications in scientific research:
Mechanism of Action
2,6-Di-tert-amyl-4-cresol exerts its effects primarily through its antioxidant properties. It acts as a terminating agent in the autoxidation process by converting peroxy radicals to hydroperoxides, thereby preventing the propagation of free radical chain reactions . This mechanism is similar to that of other phenolic antioxidants like butylated hydroxytoluene .
Comparison with Similar Compounds
Similar Compounds
Butylated hydroxytoluene (BHT): 2,6-Di-tert-butyl-4-methylphenol.
Butylated hydroxyanisole (BHA): 2-tert-butyl-4-methoxyphenol.
Uniqueness
Compared to similar compounds, 2,6-Di-tert-amyl-4-cresol offers unique advantages such as higher thermal stability and better solubility in non-polar solvents . These properties make it particularly suitable for applications in high-temperature environments and in non-polar media.
Properties
CAS No. |
56103-67-4 |
---|---|
Molecular Formula |
C17H28O |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
4-methyl-2,6-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C17H28O/c1-8-16(4,5)13-10-12(3)11-14(15(13)18)17(6,7)9-2/h10-11,18H,8-9H2,1-7H3 |
InChI Key |
SOASHAVJCWKTKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CC)C |
Origin of Product |
United States |
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